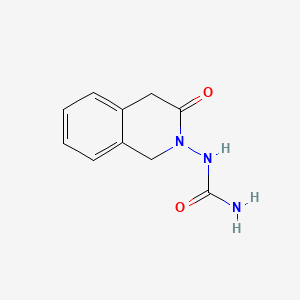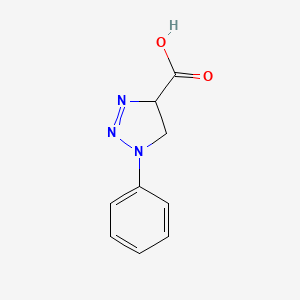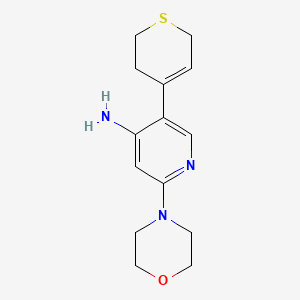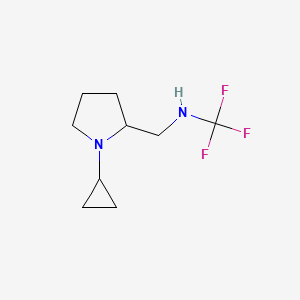
N-((1-cyclopropylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopropylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine is a synthetic organic compound characterized by the presence of a cyclopropyl group, a pyrrolidine ring, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopropylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-((1-cyclopropylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
N-((1-cyclopropylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.
Chemical Biology: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism of action of N-((1-cyclopropylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclopropyl and pyrrolidine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-((1-methylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine
- N-((1-cyclopropylpyrrolidin-2-yl)methyl)-1,1,1-difluoromethanamine
- N-((1-cyclopropylpyrrolidin-2-yl)methyl)-1,1,1-trifluoroethanamine
Uniqueness
N-((1-cyclopropylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropyl and pyrrolidine rings contribute to its rigidity and conformational preferences.
特性
分子式 |
C9H15F3N2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
N-[(1-cyclopropylpyrrolidin-2-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)13-6-8-2-1-5-14(8)7-3-4-7/h7-8,13H,1-6H2 |
InChIキー |
ZSOAUMULBBVPLP-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2CC2)CNC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
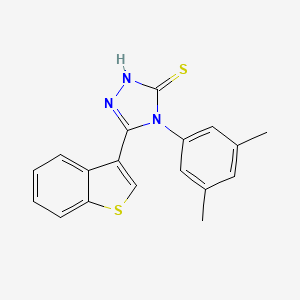
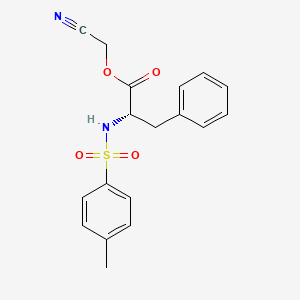
![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)
![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)

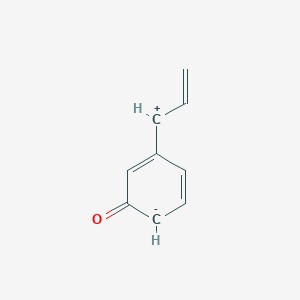
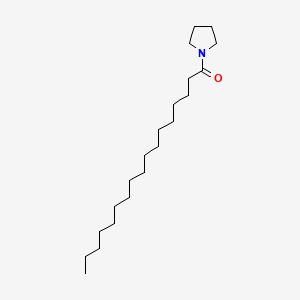
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
